Cas no 83150-76-9 (Octreotide)

Octreotide ist ein synthetisches Analogon des natürlichen Hormons Somatostatin, das selektiv an Somatostatinrezeptoren (SSTR) bindet. Es wird therapeutisch zur Behandlung von neuroendokrinen Tumoren (NET), Akromegalie und gastrointestinalen Fisteln eingesetzt. Seine hohe Affinität zu den Subtypen SSTR2 und SSTR5 ermöglicht eine effektive Hemmung der Freisetzung von Wachstumshormon (GH), Insulin, Glukagon und anderen Peptiden. Die pharmakologische Stabilität von Octreotide, insbesondere seine verlängerte Halbwertszeit im Vergleich zu Somatostatin, erlaubt eine praktischere Dosierung. Zudem steht es in Formulierungen für subkutane Injektionen oder als Depotpräparat zur Verfügung, was die Therapietreue verbessert. Seine gezielte Wirkung minimiert systemische Nebenwirkungen und macht es zu einem wichtigen Wirkstoff in der Endokrinologie und Onkologie.
Octreotide structure
Octreotide structure
Produktname:Octreotide
CAS-Nr.:83150-76-9
MF:C49H66N10O10S2
MW:1019.2393488884
MDL:MFCD00871400
CID:60545
PubChem ID:165412376

Octreotide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Octreotide acetate
    • L-cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl) propyl)-cyclic (2-&gt
    • 7)-disulfide, (R-(R*,R*))
    • Sandostatin
    • Sms 201-995
    • (4R,7S,10S,13R,16S,19R)-13-((1H-Indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-((R)-1-hydrox
    • Octreotide
    • ctreotide
    • DARAMONOL
    • D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-N-[(1R,2R)-1-(Hydroxymethyl)-2-hydroxypropyl]-NH2
    • H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol acetate salt (Disulfide bond)
    • Longastatin
    • Ocetreotide,Acetate
    • OCTREOTIDE ACETATE (GMP)
    • Octreotode Acetate
    • OXTREOTIDE
    • Phe-c(Cys-Phe-Trp-Lys-Thr-Cys)-CH(CH2OH)-CH(OH)-CH3
    • Sandostatin<*>
    • [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2->7)-disulfide
    • 7)-disulfide
    • 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, [R-(R*,R*)]- (ZCI)
    • 11: PN: US20030229017 PAGE: 13 claimed protein
    • 14: PN: DE10147056 PAGE: 40 claimed protein
    • 17: PN: US6268342 SEQID: 18 claimed protein
    • 1: PN: EP1118336 SEQID: 1 claimed protein
    • 1: PN: WO2005007122 TABLE: 22 claimed protein
    • 1: PN: WO2014116144 PAGE: 4 claimed sequence
    • 25: PN: WO2007081792 SEQID: 40 claimed protein
    • 2: PN: EP1358890 TABLE: A claimed protein
    • CAM 2029
    • MeSH ID: D015282
    • Sanostatine
    • 83150-76-9 (free base)
    • AC-28733
    • 83150-76-9
    • D-Phenylalanyl-L-cysteinyl-L-phenyl-alanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide Cyclic (2->7)-Disulfide
    • CCG-270610
    • MFCD00871400
    • DTXCID6028608
    • Octreotide, >=98% (HPLC)
    • BDBM50272772
    • UNII-RWM8CCW8GP
    • OCTREOTIDE [EP MONOGRAPH]
    • Q419935
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2-7)-disulfide
    • (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • AB01275486-01
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L- cysteinamide cyclic (2->7)-disulfide
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2->7)-disulfide
    • OCTREOTIDE [MI]
    • Octreotide [USAN:INN:BAN]
    • Octreotidum
    • SMS-201-995
    • DTXSID0048682
    • OCTREOTIDE (EP MONOGRAPH)
    • HS-2020
    • EX-A4865
    • SMS-995
    • RWM8CCW8GP
    • Octreotidum (Latin)
    • SCHEMBL10044649
    • DRG-0115
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2-7)-disulfide, (R-(R*,R*))-
    • 79517-01-4
    • OCTREOTIDE [INN]
    • Octrotide
    • SMS 201,995
    • H01CB02
    • 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-hydroxymethyl-propyl)-amide
    • AKOS015994656
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide Cyclic (2-7)-Disulfide Acetate
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hyroxymethyl)propyl)-L-cysteinamide, Cyclic (2->7)-disulfide
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2->7)-disulfide
    • D-PHENYLALANYL-L-HEMICYSTYL-L-PHENYLALANYL-D-TRYPTOPHYL-L-LYSYL-L-THREONYL-L-HEMICYSTYL-L-THREONINOL CYCLIC (2->7)-DISULFIDE
    • 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-
    • [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2-->7)-disulfide
    • DEQANNDTNATYII-OULOTJBUSA-N
    • Q-201501
    • (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenyl-propanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • Octreotide CRS
    • CHEBI:7726
    • OCTREOTIDE [VANDF]
    • DB00104
    • 2-{[(13R,16S,19R)-10-(4-Amino-butyl)-19-((S)-2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carbonyl]-amino}-3-hydroxy-butyric acid
    • HMS2090C09
    • OCTREOTIDE [WHO-DD]
    • Octreotidum [Latin]
    • OCTREOTIDE [USAN]
    • 10-(4-Aminobutyl)-19-((2-amino-3-phenylpropanoyl)amino)-16-benzyl-7-(1-hydroxyethyl)-N-(2-hydroxy-1-(hydroxymethyl)propyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide acetate
    • Octreotida
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2-7)-disulfide
    • Octreotida [Spanish]
    • (4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-((2R,3R)-1,3-dihydroxybutan-2-yl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide
    • H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol disulfide bond acetate salt
    • Octreotide-LAR
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
    • SMS995
    • CHEMBL1680
    • MDL: MFCD00871400
    • Inchi: 1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
    • InChI-Schlüssel: DEQANNDTNATYII-OULOTJBUSA-N
    • Lächelt: C([C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@H](C(=O)N[C@H](CO)[C@H](O)C)CSSC[C@H](NC(=O)[C@H](N)CC2C=CC=CC=2)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N1)C1=CNC2C=CC=CC1=2

Berechnete Eigenschaften

  • Genaue Masse: 1018.440481g/mol
  • Oberflächenladung: 0
  • XLogP3: 1
  • Anzahl der Spender von Wasserstoffbindungen: 13
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Anzahl drehbarer Bindungen: 17
  • Monoisotopenmasse: 1018.440481g/mol
  • Monoisotopenmasse: 1018.440481g/mol
  • Topologische Polaroberfläche: 383Ų
  • Schwere Atomanzahl: 71
  • Komplexität: 1740
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Dichte: 1.395
  • Siedepunkt: 1447.228°C at 760 mmHg
  • Flammpunkt: 829.053°C
  • Brechungsindex: 1.673
  • Löslichkeit: H2O: soluble
  • PSA: 382.82000
  • LogP: 3.02100
  • Löslichkeit: Nicht verfügbar

Octreotide Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Lagerzustand:Protect from light Powder -80°C 2 years   -20°C 1 year *The compound is unstable in solutions, freshly prepared is recommended.

Octreotide Zolldaten

  • HS-CODE:3004909090
  • Zolldaten:

    China Zollkodex:

    3004909090

Octreotide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-100mg
Octreotide
83150-76-9 98%
100mg
¥376.0 2022-04-27
TargetMol Chemicals
T2584-1 mg
Octreotide
83150-76-9 98%
1mg
¥ 450 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-1mg
Octreotide
83150-76-9
1mg
¥606.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2584-50 mg
Octreotide
83150-76-9 99.87%
50mg
¥5350.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-25mg
Octreotide
83150-76-9
25mg
¥5526.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2584-200 mg
Octreotide
83150-76-9 99.87%
200mg
¥11980.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-5mg
Octreotide
83150-76-9
5mg
¥1816.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-10mg
Octreotide
83150-76-9
10mg
¥3296.0 2021-09-08
MedChemExpress
HY-P0036-25mg
Octreotide
83150-76-9 99.64%
25mg
¥4000 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6040-1g
Octreotide acetate
83150-76-9 98%
1g
¥7556.00 2023-09-10

Octreotide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.4 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.6 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.8 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.9 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.10 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.11 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.12 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.13 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.14 Reagents: Trifluoroacetic acid ,  Anisole ,  Thioanisole ,  1,2-Ethanedithiol ;  1 h, rt
1.15 Solvents: Water ;  48 h, pH 7.4, rt
Referenz
Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction
Tailhades, Julien; et al, Angewandte Chemie, 2010, 49(1), 117-120

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Mercuric acetate Solvents: Methanol ,  Water ;  1.5 h, 20 °C
1.2 Reagents: Hydrogen sulfide ;  30 min, 20 °C
1.3 Solvents: Ethyl acetate ;  20 °C
1.4 Reagents: Ammonia Solvents: Water ;  pH 8.0, 20 °C
1.5 Reagents: Hydrogen peroxide ;  30 min, 20 °C
1.6 Reagents: Acetic acid Solvents: Water ;  20 °C
Referenz
The Use of Hydrogen Peroxide for Closing Disulfide Bridges in Peptides
Sidorova, M. V.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2004, 30(2), 101-110

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ,  Water ;  60 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  30 min, rt
Referenz
Large scale solid phase synthesis of peptide drugs: use of commercial anion exchange resin as quenching agent for removal of iodine during disulfide bond formation
Reddy, K. M. Bhaskara; et al, International Journal of Peptides, 2012, 323907,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Ammonium acetate Solvents: Acetonitrile ,  Water ;  overnight, rt
Referenz
Synthesis and in Vitro Evaluation of a Rhenium-Cyclized Somatostatin Derivative Series
Bigott-Hennkens, Heather M.; et al, Journal of Medicinal Chemistry, 2008, 51(5), 1223-1230

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Methanol ,  Water ;  7 h, 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Acetic acid ;  rt
Referenz
A New Liquid-Phase Method for the Synthesis of Octreotide
Balaev, A. N.; et al, Pharmaceutical Chemistry Journal, 2013, 47(7), 378-381

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  3 d, pH 8.0, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 4.5, rt
Referenz
Solid-phase synthesis of octreotide acetate
Liu, Zuojia; Jia, Zhidan; Liang, Yongtao; Wang, Ensi, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(1), 33-36

Octreotide Raw materials

Octreotide Preparation Products

Octreotide Lieferanten

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83150-76-9)Octreotide
Bestellnummer:C0012
Bestandsstatus:in stock
Menge:1g/10g/100g/1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 27 February 2025 11:25
Preis ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83150-76-9)Octreotide acetate
Bestellnummer:sfd4535
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Empfohlene Lieferanten
atkchemica
(CAS:83150-76-9)Octreotide
CL4424
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:83150-76-9)Octreotide
A840511
Reinheit:99%/99%/99%
Menge:10mg/25mg/50mg
Preis ($):208.0/416.0/596.0